4-methoxy-N'-(phenylacetyl)benzohydrazide
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Overview
Description
4-methoxy-N’-(phenylacetyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a methoxy group, a phenylacetyl group, and a benzohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(phenylacetyl)benzohydrazide typically involves the reaction of 4-methoxybenzoic acid with phenylacetyl chloride in the presence of a base, followed by the addition of hydrazine hydrate . The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Common solvents include ethanol or methanol
Catalyst: Acid or base catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production methods for 4-methoxy-N’-(phenylacetyl)benzohydrazide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Reactors: Large-scale reactors with temperature and pressure control
Purification: Techniques such as recrystallization or chromatography to ensure high purity
Quality Control: Analytical methods like HPLC and NMR to verify the compound’s structure and purity
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N’-(phenylacetyl)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include:
Oxidation Products: Oxides and quinones
Reduction Products: Hydrazine derivatives
Substitution Products: Various substituted benzohydrazides
Scientific Research Applications
4-methoxy-N’-(phenylacetyl)benzohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-N’-(phenylacetyl)benzohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological processes
Pathways: The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzhydrazide: Shares a similar structure but lacks the phenylacetyl group.
4-Methoxyphenylhydrazine: Contains a methoxy group and a hydrazine moiety but differs in its overall structure.
4-Methoxyphenylacetyl Chloride: A precursor in the synthesis of 4-methoxy-N’-(phenylacetyl)benzohydrazide.
Uniqueness
4-methoxy-N’-(phenylacetyl)benzohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .
Biological Activity
4-Methoxy-N'-(phenylacetyl)benzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its unique structural features, which include a methoxy group and a phenylacetyl moiety. These functional groups contribute to its reactivity and biological properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications in drug development.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. A study reported its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound inhibits the proliferation of several cancer cell lines. The observed cytotoxic effects were attributed to the induction of apoptosis and the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. The compound may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against various pathogens including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as an alternative treatment option .
Study 2: Anticancer Potential
A recent investigation assessed the anticancer activity of this compound on human breast cancer cells (MCF-7). The study found that treatment with the compound resulted in a significant reduction in cell viability with an IC50 value indicating potent anticancer effects. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |
---|---|---|---|
4-Methoxybenzhydrazide | Moderate | Low | Lacks phenylacetyl group |
4-Methoxyphenylhydrazine | Low | Moderate | Contains hydrazine moiety |
4-Methoxyphenylacetyl Chloride | None | Low | Precursor in synthesis |
Properties
IUPAC Name |
4-methoxy-N'-(2-phenylacetyl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-7-13(8-10-14)16(20)18-17-15(19)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVRKPCYZSFHDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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